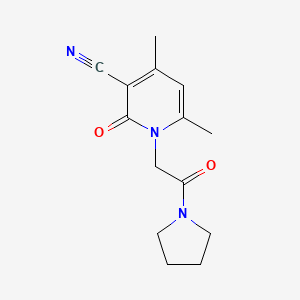![molecular formula C19H21ClN2O2 B5298862 1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) and initiating an inflammatory response. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mécanisme D'action
TAK-242 binds to a specific site on 1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol and prevents the recruitment of downstream signaling molecules, including MyD88 and TRIF, which are required for the initiation of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of many genes involved in inflammation and immune response. TAK-242 has also been shown to have a protective effect on the cardiovascular system, reducing the development of atherosclerosis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-242 in lab experiments is its specificity for 1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol signaling, which allows for a more targeted approach to studying the role of this compound in various diseases. However, one limitation is that TAK-242 is not currently approved for use in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on TAK-242. One area of interest is the potential use of TAK-242 in combination with other therapies to improve outcomes in various diseases. Another area of interest is the development of new 1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol inhibitors with improved pharmacokinetic properties and greater specificity for this compound signaling. Additionally, further research is needed to fully understand the role of this compound in various diseases and to identify potential biomarkers for patient selection in clinical trials.
Méthodes De Synthèse
TAK-242 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-chloro-2-naphthol with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid to form the corresponding ester, which is then reduced with lithium aluminum hydride to give the alcohol. The alcohol is then reacted with 2-bromo-1-chloropropane to form the final product.
Applications De Recherche Scientifique
TAK-242 has been extensively studied in preclinical models of various inflammatory and infectious diseases, including sepsis, arthritis, atherosclerosis, and viral infections. In these studies, TAK-242 has been shown to inhibit 1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol signaling and reduce inflammation, leading to improved outcomes in animal models.
Propriétés
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-12-13(2)21-22(14(12)3)10-16(23)11-24-18-9-8-15-6-4-5-7-17(15)19(18)20/h4-9,16,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQWPSFGTOSERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298812.png)
![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)

![4-[(2-chlorobenzyl)oxy]-N-methylbenzamide](/img/structure/B5298838.png)
![1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5298839.png)
![3-[(dimethylamino)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinol](/img/structure/B5298843.png)
![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)